4-(Trifluoromethoxy)phenacyl bromide

Medicinal Chemistry Physicochemical Properties Drug Design

Medicinal chemists optimizing CNS lead candidates often struggle to improve blood-brain barrier penetration without sacrificing metabolic stability. 4-(Trifluoromethoxy)phenacyl bromide (CAS 103962-10-3) solves this by introducing the lipophilic -OCF3 group via a reactive phenacyl bromide handle. - Delivers validated anti-prion chemotype: key intermediate for aminothiazole-based prion disease therapeutics. - Enables Gallardo-Godoy H3/SERT dual pharmacology: essential electrophile for pyrrolidino-tetrahydroisoquinoline SAR studies. - Published synthetic route with ~56% yield supports make-vs-buy cost analysis.

Molecular Formula C9H6BrF3O2
Molecular Weight 283.04 g/mol
CAS No. 103962-10-3
Cat. No. B057962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)phenacyl bromide
CAS103962-10-3
Synonyms2-Bromo-1-(4-trifluoromethoxyphenyl)ethanone;  2-Bromo-4’-(trifluoromethoxy)acetophenone;  4-(Trifluoromethoxy)phenacyl bromide
Molecular FormulaC9H6BrF3O2
Molecular Weight283.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CBr)OC(F)(F)F
InChIInChI=1S/C9H6BrF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2
InChIKeyAOAGGWLQIILIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethoxy)phenacyl bromide (CAS 103962-10-3): Key Properties and Intermediate Applications in Fluorinated Synthesis


4-(Trifluoromethoxy)phenacyl bromide (CAS 103962-10-3), also known as 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone, is a para-substituted phenacyl bromide with a molecular formula of C9H6BrF3O2 and a molecular weight of 283.04 g/mol . This compound is characterized as a pale yellow to white crystalline solid with a melting point of 48-55°C, a predicted boiling point of 266.0±35.0°C, and a predicted density of 1.621±0.06 g/cm³ . It is primarily utilized as a versatile electrophilic building block in organic synthesis, facilitating the introduction of a 4-(trifluoromethoxy)phenyl moiety into target molecules .

4-(Trifluoromethoxy)phenacyl bromide: Why 4-OCF3 Substitution Delivers Unique Reactivity and Pharmacological Potential Not Achievable with Simple Analogs


Directly substituting 4-(trifluoromethoxy)phenacyl bromide with a simpler analog like 4-methoxyphenacyl bromide or the unsubstituted phenacyl bromide is not chemically or pharmacologically equivalent. The trifluoromethoxy (-OCF3) group fundamentally alters both the electronic environment and the physicochemical profile of any derived molecule compared to a methoxy (-OCH3) or a trifluoromethyl (-CF3) group [1]. This results in a distinct set of properties, including significantly enhanced lipophilicity and a unique pattern of metabolic stability, which are critical for optimizing drug-like characteristics [1][2]. Consequently, using a generic substitute would lead to a different reaction outcome or a final compound with vastly different biological performance, potentially invalidating a structure-activity relationship (SAR) study or failing to meet key target product profile criteria.

4-(Trifluoromethoxy)phenacyl bromide: A Comparative Analysis of Lipophilicity, Stability, and Niche Applications Versus Common Analogs


Superior Lipophilicity of the OCF3 Moiety Compared to OCH3 and CF3 Analogs

The trifluoromethoxy (-OCF3) group, which is a key structural feature of 4-(Trifluoromethoxy)phenacyl bromide, confers significantly higher lipophilicity compared to its methoxy (-OCH3) counterpart. A 2020 study in the Journal of Fluorine Chemistry directly compared the lipophilicity of a series of aliphatic derivatives bearing OCF3, OCH3, and CF3 moieties [1]. The findings clearly show that OCF3-substituted compounds are more lipophilic than their OCH3 analogs, while being nearly equivalent to CF3-bearing compounds [1]. This is supported by the high Hansch lipophilicity parameter (π ≈ +1.04) for the OCF3 group, which is among the highest for common substituents [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Divergent Metabolic Stability Profile of OCF3-Containing Derivatives Versus OCH3 and CF3 Analogs

The impact of the OCF3 substituent on metabolic stability is complex and distinct from its OCH3 and CF3 counterparts. The same Journal of Fluorine Chemistry study found that, contrary to expectations, the OCF3 group typically decreased the microsomal stability of aliphatic derivatives when compared to both CH3O- and CF3-substituted analogs, with the exception of the N-alkoxy(sulfon)amide series [1]. This finding is critical for medicinal chemists, as it highlights that the OCF3 group's effect on metabolism is not simply an extension of other fluorinated or alkoxy substituents and must be evaluated empirically.

Pharmacokinetics Metabolic Stability Microsomal Clearance

Essential Intermediate for the Synthesis of Prion Disease Therapeutic Leads

4-(Trifluoromethoxy)phenacyl bromide is specifically cited as a crucial intermediate in the preparation of aminothiazoles, which are being investigated as therapeutic leads for prion diseases . This is not a generic application; it represents a defined use case in a high-value research area where the compound's unique structure is integral to the final molecule's activity. No evidence was found to suggest that simple analogs like 4-methoxyphenacyl bromide are used interchangeably in this specific context.

Neuroscience Prion Diseases Aminothiazole Synthesis

Key Building Block for Novel Dual H3 Antagonist and Serotonin Transporter Inhibitors

This compound is also specifically used in the synthesis of pyrrolidino-tetrahydroisoquinolines, a class of molecules being developed as potent dual histamine H3 receptor antagonists and serotonin transporter (SERT) inhibitors . The reference to this compound in the context of a publication by Gallardo-Godoy, A., et al. in the Journal of Medicinal Chemistry underscores its role in producing advanced pharmacological tools . This specific application differentiates it from other phenacyl bromides that are not cited in such targeted neurological research.

Neuroscience CNS Drug Discovery Heterocyclic Chemistry

Established Synthesis Route with Defined Yield for Reliable Procurement

A documented synthetic route for 4-(Trifluoromethoxy)phenacyl bromide starts from 4-(trifluoromethoxy)acetophenone and yields the target compound in an approximate 56% yield . This level of detail is not always available for niche intermediates and provides a baseline for feasibility and cost-of-goods assessment during procurement. While no direct comparison data with other routes or analogs is provided, the existence of a published method with a specific yield adds a layer of transparency and reliability that can be valuable for industrial and academic labs planning a synthetic campaign.

Synthetic Chemistry Process Chemistry Supply Chain Reliability

Optimal Procurement and Application Scenarios for 4-(Trifluoromethoxy)phenacyl bromide (CAS 103962-10-3) Based on Differentiated Evidence


Lead Optimization in CNS Drug Discovery Requiring Enhanced Lipophilicity

Procure this compound when your medicinal chemistry project demands the introduction of a highly lipophilic para-substituent to improve a lead candidate's membrane permeability or blood-brain barrier penetration. The evidence demonstrates that the -OCF3 group provides a significant boost in lipophilicity over a standard -OCH3 group [1]. This makes it a strategic choice for optimizing the pharmacokinetic properties of CNS-targeted therapeutics, where achieving sufficient brain exposure is a common challenge.

Synthesis of Aminothiazole Libraries for Prion Disease Research

This is the recommended starting material for any medicinal chemistry program aimed at synthesizing aminothiazole-based compounds for evaluating anti-prion activity. The compound is explicitly cited for this purpose across multiple authoritative databases and supplier documents, confirming its direct relevance and utility . Using a generic analog in this context would deviate from established literature precedence and could result in a series with unknown or suboptimal biological activity.

Development of Dual H3 Receptor Antagonists and Serotonin Transporter Inhibitors

For researchers building upon the work of Gallardo-Godoy et al. on pyrrolidino-tetrahydroisoquinolines, 4-(Trifluoromethoxy)phenacyl bromide is the specific electrophile required to access this validated chemotype . Its procurement is essential for generating the targeted dual pharmacological profile, as the -OCF3 group is likely a key structural determinant for activity at both the H3 receptor and SERT.

Academic or Industrial Labs Planning a Cost-Effective Synthesis of a Key Intermediate

The availability of a published synthetic route with a documented yield of ~56% provides a valuable benchmark . This information supports a data-driven procurement decision, allowing a lab to weigh the cost of purchasing the compound from a vendor against the labor and material costs of synthesizing it in-house. This level of transparency is a differentiator for informed supply chain management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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